5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride
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Overview
Description
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a dimethylamino group at the 2-position of the thiazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This involves the reaction of the thiazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Dimethylation: The final step involves the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are usually performed in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are substituted thiazoles with various functional groups replacing the chloromethyl group.
Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Reactions: The major products are dihydrothiazoles or fully reduced thiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays. Its ability to form covalent bonds with nucleophiles makes it useful in labeling studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can covalently modify active site residues, leading to enzyme inactivation. The dimethylamino group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methylthiazole: Similar structure but lacks the dimethylamino group. It is less soluble and has different reactivity.
5-(Bromomethyl)-N,N-dimethylthiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group. It has different reactivity and is used in different applications.
2-Amino-5-chloromethylthiazole: Similar structure but lacks the dimethylamino group. It has different solubility and reactivity.
Uniqueness
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride is unique due to the presence of both the chloromethyl and dimethylamino groups. This combination of functional groups imparts distinct reactivity and solubility properties, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-9(2)6-8-4-5(3-7)10-6;/h4H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYVKVSWBBHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172528-27-5 |
Source
|
Record name | 5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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